

Spectral Data of Oxyayanin B: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available spectral data for **Oxyayanin B**, a naturally occurring flavonoid. The information presented is intended to support research and development activities involving this compound. Due to the limited availability of comprehensive public data, this document summarizes the foundational mass spectrometry information and outlines the general experimental protocols typically employed for the spectral analysis of flavonoids.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition and molecular weight of natural products. For **Oxyayanin B**, the primary available data point is its molecular ion peak.

Table 1: Mass Spectrometry Data for Oxyayanin B

Parameter	Value	Source
Molecular Formula	C18H16O8	-
Molecular Weight	360.3 g/mol	-
Major Ion Peak (m/z)	360	[1]



Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

The determination of the molecular weight and formula of a flavonoid like **Oxyayanin B** is typically achieved using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The general procedure is as follows:

- Sample Preparation: A dilute solution of the purified **Oxyayanin B** is prepared in a suitable solvent, commonly methanol or a mixture of methanol and water.
- Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.
- Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase molecular ions (e.g., [M+H]+ or [M-H]-).
- Mass Analysis: The ions are then guided into the mass analyzer (e.g., Time-of-Flight (TOF)
 or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
- Data Acquisition: The detector records the abundance of ions at each m/z value, generating a high-resolution mass spectrum. The accurate mass measurement allows for the determination of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed ¹H and ¹³C NMR data for **Oxyayanin B**, including specific chemical shifts (δ) and coupling constants (J), are not readily available in publicly accessible databases. This information is crucial for the complete structural elucidation and confirmation of the compound.

Table 2: ¹H NMR Spectral Data for **Oxyayanin B** (Data Not Available)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data Not Available			



Table 3: ¹³C NMR Spectral Data for **Oxyayanin B** (Data Not Available)

Carbon	Chemical Shift (δ, ppm)
Data Not Available	

Experimental Protocol: 1D and 2D NMR Spectroscopy

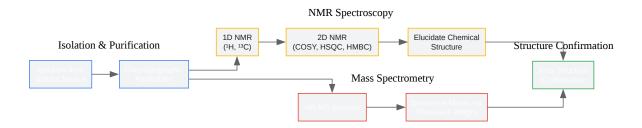
The standard procedure for acquiring NMR data for a flavonoid involves the following steps:

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00).
- 1D NMR Acquisition:
 - ¹H NMR: A proton NMR spectrum is acquired to determine the number of different types of protons, their chemical environments, and their coupling patterns.
 - ¹³C NMR: A carbon-13 NMR spectrum is run to identify the number of non-equivalent carbons and their types (e.g., carbonyl, aromatic, aliphatic).
- 2D NMR Acquisition: To fully assign the structure, a series of two-dimensional NMR experiments are typically performed:
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.
- Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and calibrated. The chemical shifts, multiplicities, and coupling constants are then analyzed to elucidate the complete molecular structure.



Logical Workflow for Spectral Analysis

The logical progression for the spectral analysis of a novel or isolated compound like **Oxyayanin B** is outlined below.



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Caption: Workflow for the isolation and structural elucidation of a natural product.

Due to the absence of specific signaling pathway information for **Oxyayanin B** in the public domain, a diagram illustrating its biological interactions cannot be provided at this time. Further research is required to delineate its mechanism of action and potential therapeutic targets.

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References

- 1. chem.libretexts.org [chem.libretexts.org]
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